Cas no 942003-24-9 (3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide)

3-Fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide is a fluorinated benzothiazole derivative with a pyridinylmethyl substituent, exhibiting potential as a bioactive compound in medicinal chemistry. Its structure combines a benzothiazole core with fluoro-substituted aromatic rings, enhancing its binding affinity and metabolic stability. The presence of fluorine atoms improves lipophilicity and may influence pharmacokinetic properties. This compound is of interest in drug discovery, particularly for targeting enzymes or receptors where fluorinated motifs are advantageous. Its dual fluoro-substitution and heterocyclic framework suggest utility in the development of small-molecule inhibitors or probes for biological studies. Further research is required to fully elucidate its pharmacological profile and applications.
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide structure
942003-24-9 structure
商品名:3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide
CAS番号:942003-24-9
MF:C20H13F2N3OS
メガワット:381.39852976799
CID:5503431

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

    • 3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
    • 3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide
    • インチ: 1S/C20H13F2N3OS/c21-14-5-3-4-13(10-14)19(26)25(12-16-6-1-2-9-23-16)20-24-17-8-7-15(22)11-18(17)27-20/h1-11H,12H2
    • InChIKey: QZZCNHBGSXOIRG-UHFFFAOYSA-N
    • ほほえんだ: C(N(C1=NC2=CC=C(F)C=C2S1)CC1=NC=CC=C1)(=O)C1=CC=CC(F)=C1

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2738-1379-5μmol
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
942003-24-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2738-1379-15mg
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
942003-24-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2738-1379-100mg
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
942003-24-9 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2738-1379-20μmol
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
942003-24-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2738-1379-2mg
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
942003-24-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2738-1379-50mg
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
942003-24-9 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2738-1379-10mg
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
942003-24-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2738-1379-2μmol
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
942003-24-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2738-1379-25mg
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
942003-24-9 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2738-1379-3mg
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
942003-24-9 90%+
3mg
$63.0 2023-05-16

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide 関連文献

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamideに関する追加情報

Introduction to 3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide (CAS No. 942003-24-9) and Its Applications in Modern Chemical Biology

The compound 3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide, identified by the CAS number 942003-24-9, represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential therapeutic applications and its role in the development of novel bioactive agents. The presence of fluorine substituents and the benzamide core moiety contributes to its unique pharmacokinetic properties, making it a promising candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their ability to enhance metabolic stability, binding affinity, and overall bioavailability. The fluorine atoms in 3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide play a crucial role in modulating the electronic properties of the molecule, thereby influencing its interactions with biological targets. This has led to increased interest in its potential as an intermediate in the synthesis of drugs targeting various diseases.

The benzothiazole scaffold is another key feature of this compound, known for its broad spectrum of biological activities. Benzothiazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine moiety further enhances the compound's pharmacological profile by introducing additional hydrogen bonding sites and improving solubility. These structural elements collectively contribute to the compound's efficacy in modulating biological pathways relevant to human health.

Recent studies have highlighted the compound's potential in inhibiting key enzymes involved in cancer progression. For instance, research has demonstrated that derivatives of benzothiazole-pyridine hybrids can selectively target tyrosine kinases, which are overexpressed in many cancer cell lines. The fluorine atoms present in 3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide further enhance its binding affinity to these enzymes by improving hydrophobic interactions and reducing metabolic degradation. This has opened new avenues for developing next-generation anticancer agents.

Beyond oncology, this compound has shown promise in other therapeutic areas as well. Its ability to interact with biological targets such as G protein-coupled receptors (GPCRs) has been explored in the context of neurological disorders. The precise arrangement of fluorine atoms and heterocyclic rings allows for selective binding to these receptors, potentially leading to novel treatments for conditions like Alzheimer's disease and Parkinson's disease. Additionally, its anti-inflammatory properties have been investigated in models of rheumatoid arthritis, where it demonstrates significant activity by modulating inflammatory cytokine production.

The synthesis of 3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into the benzothiazole core necessitates specialized synthetic methodologies to achieve regioselectivity and minimize unwanted side reactions. Advances in fluorination techniques have made it possible to incorporate fluorine atoms at specific positions with high precision, thereby enhancing the compound's pharmacological activity.

In conclusion, 3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide (CAS No. 942003-24-9) is a structurally complex and biologically active molecule with significant potential in pharmaceutical research. Its unique combination of fluorinated aromatic rings and heterocyclic moieties makes it a versatile scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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